molecular formula C16H21N3O6S B6557560 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione CAS No. 1040674-79-0

1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione

Cat. No.: B6557560
CAS No.: 1040674-79-0
M. Wt: 383.4 g/mol
InChI Key: ZBVBLOMXKIEHAQ-UHFFFAOYSA-N
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Description

1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a complex organic compound that features a piperidine-2,6-dione core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione typically involves multiple steps:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including anticancer activity through the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Uniqueness: 1-(2-{[4-(furan-2-carbonyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is unique due to the combination of the piperidine-2,6-dione core with the furan-2-carbonyl and sulfonyl groups. This unique structure enhances its ability to interact with a wide range of biological targets, making it a versatile compound in medicinal chemistry.

Properties

IUPAC Name

1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O6S/c20-14-4-1-5-15(21)19(14)10-12-26(23,24)18-8-6-17(7-9-18)16(22)13-3-2-11-25-13/h2-3,11H,1,4-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBVBLOMXKIEHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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